molecular formula C11H8N2O3S B12983791 4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B12983791
M. Wt: 248.26 g/mol
InChI Key: LNYQZHYQHLGUIT-UHFFFAOYSA-N
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Description

4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a thioxo group at the 2-position, a phenyl group at the 3-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the condensation of N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation. This method provides moderate to good yields and is advantageous due to its simplicity and efficiency .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its ability to accelerate reactions and improve product yields .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as HIV integrase, thereby preventing viral replication . Additionally, it may interact with cellular receptors and signaling pathways to exert its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of the phenyl group at the 3-position and the carboxylic acid group at the 5-position

Properties

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

4-oxo-3-phenyl-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H8N2O3S/c14-9-8(10(15)16)6-12-11(17)13(9)7-4-2-1-3-5-7/h1-6H,(H,12,17)(H,15,16)

InChI Key

LNYQZHYQHLGUIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CNC2=S)C(=O)O

Origin of Product

United States

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